BenchChemオンラインストアへようこそ!

MDAI

Monoamine transporter pharmacology Substrate-type releaser profiling Synaptosomal release assay

MDAI features a rigid indane scaffold delivering dual SERT/NET release (EC50: 114/117 nM) and a defining DAT/SERT inhibition ratio of 0.21—indispensable for monoamine transporter screening panels. Unlike 5-IAI, MDAI lacks standalone serotonergic neurotoxicity, enabling use as a non-neurotoxic baseline in dopamine-potentiated neurotoxicity models. The 5,6-methylenedioxy substitution pattern produces pharmacodynamic properties not replicable by 2-AI, MMAI, or 5-MeO-AI analogs. Procure certified reference-grade MDAI for forensic method validation and SAR investigations.

Molecular Formula C9H9FO3
Molecular Weight 0
CAS No. 13274-81-2
Cat. No. B1180724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDAI
CAS13274-81-2
Molecular FormulaC9H9FO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDAI (CAS 13274-81-2) Procurement Guide: Pharmacological Profile and Technical Baseline


5,6-Methylenedioxy-2-aminoindane (MDAI) is a synthetic 2-aminoindane derivative developed in the 1990s by David E. Nichols at Purdue University [1]. The compound functions as a monoamine transporter substrate with preferential activity at the serotonin transporter (SERT) and norepinephrine transporter (NET), exhibiting 10-fold weaker effects at the dopamine transporter (DAT) [2]. Unlike its amphetamine-based congener MDMA, MDAI possesses the conformationally constrained indane ring system, which confers distinct pharmacological properties relevant to structure-activity relationship investigations and analytical reference applications [1][2].

MDAI vs. Generic In-Class Analogs: Why Substitution Compromises Experimental Reproducibility


Although MDAI belongs to the 2-aminoindane structural class alongside compounds such as MMAI, 5-IAI, and 5-MeO-AI, these analogs cannot be substituted interchangeably in research protocols. Ring substitution patterns on the aminoindane scaffold produce non-linear and often dramatic alterations in transporter selectivity, release potency, and receptor binding profiles [1]. Specifically, 6-methyl substitution (as in MMAI) confers 100-fold SERT selectivity over DAT/NET, whereas 5-iodo substitution (as in 5-IAI) introduces serotonergic neurotoxicity not observed with MDAI alone [2]. These pharmacodynamic divergences directly impact experimental outcomes in neurochemistry, behavioral pharmacology, and toxicology studies [1][2].

Quantitative Differentiation Evidence for MDAI (CAS 13274-81-2) Against Closest Analogs


Transporter-Mediated Monoamine Release: MDAI EC50 Comparison Against MMAI and 2-AI

In rat brain synaptosomal release assays, MDAI exhibits moderate selectivity for SERT and NET, with 10-fold weaker effects on DAT [1]. This selectivity profile contrasts markedly with MMAI, which is highly SERT-selective (100-fold lower potency at NET and DAT), and with 2-AI, which is selective for NET and DAT with negligible SERT activity (>10,000 nM EC50) [1].

Monoamine transporter pharmacology Substrate-type releaser profiling Synaptosomal release assay

Monoamine Uptake Inhibition Potency: MDAI IC50 Comparison Against 5-IAI and 2-AI in Human Transporters

In HEK 293 cells expressing human monoamine transporters, MDAI inhibits SERT and NET preferentially, with a DAT/SERT inhibition ratio of 0.21 ± 0.08 [1]. This ratio positions MDAI as a predominantly serotonergic/noradrenergic agent, whereas 5-IAI exhibits a DAT/SERT ratio of 0.86 ± 0.30 indicating greater dopaminergic contribution [1]. 2-AI lacks meaningful SERT inhibition (IC50 >100 μM) and acts as a catecholamine transporter inhibitor [1].

Transporter inhibition profiling Human embryonic kidney cell assays DAT/SERT inhibition ratio

Receptor Binding Selectivity: MDAI Ki Profiling Against 5-MeO-AI and MMAI Across 29 Receptor Sites

Broad receptor screening at 29 binding sites revealed that MDAI lacks affinity for 5-HT receptors (<50% displacement at 10 μM), whereas 5-MeO-AI and MMAI exhibit moderate affinity for 5-HT1A and 5-HT2B receptors [1]. MDAI binds to SERT with Ki = 4,822 nM, while the other aminoindans displayed <50% displacement at SERT at 10 μM [1]. All compounds bind α2-adrenoceptor subtypes, though 5-methoxy substitution reduces α2 affinity approximately 5-fold to 30-fold [1].

Receptor binding screening Off-target pharmacology α2-adrenoceptor affinity

Serotonergic Neurotoxicity Profile: MDAI vs. MDMA and 5-IAI in Rodent Models

MDAI has been characterized as a non-neurotoxic or low-neurotoxic-liability MDMA analog [1][2]. When administered alone, MDAI does not produce long-term reductions in serotonergic markers such as 5-HT levels, 5-HIAA, or [3H]paroxetine-labeled 5-HT uptake sites [1]. This contrasts with MDMA, which reliably induces serotonergic neurotoxicity, and with 5-IAI, which causes some serotonergic neurotoxicity in rats despite being substantially less toxic than its amphetamine homolog p-iodoamphetamine [2]. However, neurotoxicity emerges when MDAI is co-administered with dopaminergic agents, specifically with subacute S-amphetamine dosing [1].

Neurotoxicity assessment Long-term serotonergic deficits 5-HT uptake site quantification

Validated Research and Industrial Application Scenarios for MDAI (CAS 13274-81-2)


Forensic and Clinical Toxicology Reference Standard for Aminoindane Identification

MDAI serves as an analytical reference standard for the detection and quantification of aminoindane-class novel psychoactive substances in biological matrices and seized materials. The compound's distinct DAT/SERT inhibition ratio (0.21) and unique receptor binding profile (absence of 5-HT1A/5-HT2B affinity) provide a definitive pharmacological fingerprint that differentiates it from co-occurring analogs like 5-IAI and MMAI [1]. Certified reference material is essential for mass spectrometry library development and method validation in forensic toxicology laboratories [1][2].

Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Entactogens

The rigid indane scaffold of MDAI, compared to the flexible ethylamine chain of MDMA, makes this compound valuable for SAR investigations exploring conformational constraints on monoamine transporter substrate recognition. Quantitative release EC50 data demonstrate that the 5,6-methylenedioxy substitution pattern produces a dual SERT/NET release profile (SERT EC50 114 nM, NET EC50 117 nM) that is pharmacologically distinct from both unsubstituted 2-AI (NET/DAT selective) and 5-methoxy-substituted derivatives (SERT-selective with 5-HT receptor interactions) [1]. This graded selectivity series enables systematic mapping of substitution effects on transporter engagement [1].

Dopaminergic Contribution Studies in Serotonergic Neurotoxicity Models

MDAI's conditional neurotoxicity—requiring co-administration with dopaminergic agents to produce long-term serotonergic deficits—positions this compound as a research tool for dissecting dopamine's mechanistic role in amphetamine-type neurotoxicity [1]. The compound can be employed as a non-neurotoxic baseline control (when used alone) or as a probe for investigating dopaminergic potentiation of 5-HT terminal degeneration (when combined with DA releasers like S-amphetamine) [1]. This application is not replicable with MDMA due to its inherent neurotoxicity even when administered alone [1].

In Vitro Transporter Pharmacology Screening Panels

MDAI can be incorporated as a comparator compound in monoamine transporter screening panels alongside established reference compounds such as MDMA, amphetamine, and cocaine. The compound's well-characterized IC50 values at human SERT (1.48 μM), NET (0.78 μM), and DAT (14.2 μM) obtained in HEK 293 cell assays provide a benchmark for evaluating novel psychoactive substances with suspected aminoindane or related structures [1]. The DAT/SERT inhibition ratio of 0.21 serves as a quantitative reference point for categorizing compounds along the dopaminergic-serotonergic continuum [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDAI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.